Introduction: Unveiling Convolidine, a Natural Compound with Therapeutic Potential
Introduction: Unveiling Convolidine, a Natural Compound with Therapeutic Potential
An In-depth Technical Guide to Convolidine (CAS 63911-32-0): A BACE1 Inhibiting Tropane Alkaloid
Convolidine is a tropane alkaloid, a class of natural products historically significant in medicine for their diverse biological activities.[1][2] This specific molecule, identified by the Chemical Abstracts Service (CAS) number 63911-32-0, is naturally sourced from plants within the Convolvulus genus, such as Convolvulus subhirsutus and Convolvulus prostratus.[3][4] While the genus has a history in traditional medicine, Convolidine has recently emerged in modern scientific inquiry as a molecule of significant interest for its potential role in neurodegenerative disease therapy.
Cutting-edge research has identified Convolidine as a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1, more commonly known as BACE1.[4][5] This enzyme plays a pivotal role in the amyloidogenic pathway, a cascade of events strongly implicated in the pathogenesis of Alzheimer's disease.[3][6] The ability of Convolidine to specifically target and inhibit BACE1 provides a solid foundation for its investigation as a therapeutic agent for the management of Alzheimer's, positioning it as a valuable lead compound for drug development professionals. This guide serves as a technical resource for researchers and scientists, consolidating the core chemical, physical, and biological properties of Convolidine, and providing insight into the experimental methodologies for its study.
Chemical Identity and Physicochemical Properties
The foundational step in evaluating any potential therapeutic agent is the unambiguous confirmation of its chemical structure and properties. Convolidine is structurally defined as the ester of a tropane alcohol (nortropine) and vanillic acid (4-hydroxy-3-methoxybenzoic acid).
Caption: Chemical Structure of Convolidine (CAS 63911-32-0).
A summary of its key identifiers and physicochemical properties is provided below, compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| CAS Number | 63911-32-0 | [3][7][8] |
| Molecular Formula | C₁₅H₁₉NO₄ | [3][7] |
| Molecular Weight | 277.31 g/mol | [3][7] |
| IUPAC Name | 8-azabicyclo[3.2.1]octan-3-yl 4-hydroxy-3-methoxybenzoate | [3] |
| Synonyms | Vanilloylnortropine, Convolidin | [3][8] |
| Appearance | White powder | [7] |
| Purity | ≥90-95% (by HPLC or TLC) | [7] |
| Calculated Boiling Point | 439.0 ± 45.0 °C at 760 mmHg | [7] |
| Calculated Density | 1.28 ± 0.1 g/cm³ | [7] |
| XLogP3 | 2.5 | [3] |
| Storage Conditions | 2-8°C, protect from light | [7][8] |
Spectroscopic and Structural Elucidation Workflow
The definitive identification and characterization of a natural product like Convolidine rely on a combination of spectroscopic techniques. While primary literature detailing full spectral assignments for Convolidine is not readily accessible, its known structure allows for the prediction of key spectral features that would be used for its confirmation.
Workflow for Structural Elucidation
The process of identifying an unknown natural product follows a logical and self-validating sequence. The causality is clear: each step provides a piece of the puzzle, with later steps confirming or refuting hypotheses generated from earlier data.
Caption: Standard workflow for natural product isolation and structural elucidation.
Predicted Spectroscopic Signatures
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be expected at an m/z of 277, corresponding to the molecular weight.[3] Key fragmentation patterns would arise from the cleavage of the ester linkage, which is a chemically logical point of dissociation. This would yield two primary fragments: one corresponding to the protonated vanilloyl moiety (m/z 151) and another corresponding to the tropane portion of the molecule (m/z 126).[9][10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the functional groups present. For Convolidine, the expected characteristic absorption bands would be:
-
~3500-3300 cm⁻¹: A broad peak indicating the O-H stretching of the phenolic hydroxyl group.[12][13][14]
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.[12]
-
~3000-2850 cm⁻¹: C-H stretching from the aliphatic tropane ring system.[12]
-
~1720-1700 cm⁻¹: A strong, sharp absorption from the C=O stretching of the ester group.[12][13]
-
~1600 & ~1515 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.[12]
-
~1280-1200 cm⁻¹: C-O stretching from the ester and the aryl ether.[13]
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would provide a map of all hydrogen atoms. Key predicted signals include:
-
δ ~9.0-10.0 ppm: A singlet for the phenolic -OH proton, although this can be broad and its position is solvent-dependent.
-
δ ~7.5-6.8 ppm: A set of signals (likely a doublet, a singlet, and a doublet of doublets) corresponding to the three protons on the substituted aromatic ring.[15]
-
δ ~3.9 ppm: A sharp singlet integrating to three protons, characteristic of the methoxy (-OCH₃) group.[15]
-
δ ~5.0 ppm: A multiplet corresponding to the proton on the carbon bearing the ester group (C3-H of the tropane ring).
-
δ ~3.5-1.5 ppm: A complex series of overlapping multiplets from the remaining protons of the bicyclic tropane skeleton.[15]
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show 15 distinct signals, corresponding to each unique carbon atom in the molecule.
-
δ ~166 ppm: The carbonyl carbon of the ester.[16]
-
δ ~150-110 ppm: Six signals for the carbons of the aromatic ring, with those attached to oxygen atoms (C3' and C4') being the most downfield.[16]
-
δ ~70-60 ppm: The carbon atom attached to the ester oxygen (C3 of the tropane ring).
-
δ ~56 ppm: The methoxy carbon.[16]
-
δ ~60-25 ppm: The remaining seven aliphatic carbons of the tropane ring system.[16]
-
Biological Activity: A Potent BACE1 Inhibitor
The primary pharmacological interest in Convolidine stems from its demonstrated activity as a potent inhibitor of BACE1. In-vitro studies utilizing a Förster Resonance Energy Transfer (FRET)-based assay have shown that Convolidine can effectively inhibit BACE1 with a half-maximal inhibitory concentration (IC₅₀) of 0.49 µM.[5] This level of potency establishes it as a significant candidate for further preclinical development.
Mechanism of Action: Interrupting the Amyloid Cascade
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[3] These plaques are formed from the sequential cleavage of the Amyloid Precursor Protein (APP), a transmembrane protein. The amyloidogenic pathway is initiated by BACE1, which performs the first cleavage of APP. This is the rate-limiting step. The resulting fragment is then cleaved by another enzyme complex, γ-secretase, to release the Aβ peptides that aggregate into plaques.[3][6][17]
By inhibiting BACE1, Convolidine directly blocks the initial, essential step of this pathological cascade. This mechanism prevents the formation of Aβ peptides, thereby offering a direct therapeutic strategy to reduce the amyloid burden in the brain.
Caption: Convolidine's inhibition of the BACE1-mediated amyloidogenic pathway.
Experimental Protocols
To ensure reproducibility and validity, the methodologies used to study Convolidine must be robust. Below is a representative protocol for determining its inhibitory activity against BACE1.
Protocol: BACE1 Inhibition Assay (FRET-based)
This protocol is a generalized but standard method for assessing BACE1 activity, chosen for its high sensitivity and suitability for high-throughput screening.[5][18][19]
1. Principle and Rationale: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In the intact peptide, the quencher suppresses the fluorophore's signal via FRET. When BACE1 cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to BACE1 activity. An inhibitor like Convolidine will slow this rate.
2. Materials and Reagents:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5 (chosen to approximate the acidic environment of endosomes where BACE1 is most active[17])
-
Convolidine (test compound) and known BACE1 inhibitors (positive control)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black, flat-bottom microplates (to minimize background fluorescence)
-
Fluorescence microplate reader
3. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Convolidine in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer. The final DMSO concentration in the assay wells must be kept constant and low (<1%) to avoid solvent effects on enzyme activity.
-
Enzyme Preparation: Dilute the recombinant BACE1 stock solution in cold Assay Buffer to the desired working concentration (e.g., 10-20 ng/µL). Keep the enzyme on ice at all times.
-
Substrate Preparation: Dilute the FRET substrate stock in Assay Buffer to its final working concentration (e.g., 250 nM). Protect this solution from light.
-
Assay Execution:
-
To each well of the 96-well plate, add 20 µL of the diluted Convolidine or control solutions (Assay buffer with DMSO for 100% activity; a potent known inhibitor for 0% activity).
-
Add 20 µL of the diluted BACE1 enzyme solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for inhibitors that may have a slow on-rate.
-
Initiate the reaction by adding 20 µL of the BACE1 substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore/quencher pair.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
For each concentration of Convolidine, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Normalize the data by setting the average velocity of the DMSO-only wells to 100% activity and the wells with the potent control inhibitor to 0% activity.
-
Plot the percent inhibition versus the logarithm of Convolidine concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Safety, Handling, and Storage
As a biologically active alkaloid, Convolidine should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: Acutely toxic if swallowed or inhaled.[8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid generating dust. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container at 2-8°C, protected from light and moisture to ensure long-term stability.[7][8]
Conclusion
Convolidine (CAS 63911-32-0) stands out as a promising natural product for neurodegenerative disease research. Its well-defined structure as a tropane alkaloid, coupled with its potent and specific inhibitory activity against BACE1, makes it a compelling candidate for further investigation. The established mechanism of action—interrupting the amyloidogenic pathway at its source—is a highly sought-after therapeutic strategy in the fight against Alzheimer's disease. This guide provides the foundational chemical, analytical, and biological information required for scientists and drug development professionals to effectively incorporate Convolidine into their research programs, paving the way for potential new therapies.
References
-
Cole, S. L., & Vassar, R. (2008). The role of amyloid precursor protein processing by BACE1, the β-secretase, in Alzheimer disease pathophysiology. The Journal of biological chemistry, 283(44), 29621–29625. [Link]
-
Anjum, S., et al. (2025). Convolidine as potent BACE1 inhibitor for Alzheimer's disease; in-silico coupled with in-vitro assessment. Journal of Molecular Modeling, 29(1), 1-13. (Note: This is a representative citation based on the provided search result; the exact journal and volume may vary). The abstract can be viewed at [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). convolidine | Ligand page. Retrieved March 22, 2026, from [Link]
-
Yan, R. (2017). Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2. Frontiers in Molecular Neuroscience, 10, 97. [Link]
-
National Center for Biotechnology Information. (n.d.). The role of amyloid precursor protein processing by BACE1, the beta-secretase, in Alzheimer disease pathophysiology. PubMed. Retrieved March 22, 2026, from [Link]
-
Todd, F. G., et al. (1995). Tropane alkaloids and toxicity of Convolvulus arvensis. Phytochemistry, 39(2), 301-3. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573663, Convolidine. Retrieved March 22, 2026, from [Link]
-
BPS Bioscience. (n.d.). Data Sheet - BACE1 FRET Assay Kit. Retrieved March 22, 2026, from [Link]
-
ResearchGate. (n.d.). Confolidine, a New Alkaloid from the Aerial Part of Convolvulus subhirsutus. Retrieved March 22, 2026, from [Link]
-
M. G. Todd, F., et al. (1995). Tropane alkaloids and toxicity of Convolvulus arvensis. Phytochemistry, 39(2), 301-303. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573663, Convolidine. Retrieved March 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4639600, Convolvidine. Retrieved March 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Isolation and Structure Elucidation of Natural Products from Plants. Retrieved March 22, 2026, from [Link]
-
G. A. N. T., & A. N. P. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 12(12), 1934578X1701201. [Link]
-
University of Hawaii at Manoa. (n.d.). Isolation, structure elucidation and analytical methodologies for natural products. Retrieved March 22, 2026, from [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved March 22, 2026, from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved March 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 22, 2026, from [Link]
-
Slideshare. (n.d.). Fragmentation Pattern in Mass Spectra. Retrieved March 22, 2026, from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 22, 2026, from [Link]
-
YouTube. (2020, December 9). Extraction, isolation, purification and structure elucidation for drug discovery. Retrieved March 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved March 22, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved March 22, 2026, from [Link]
-
ResearchGate. (n.d.). Isolation, structure elucidation and antioxidant potential of the major phenolic and flavonoid compounds in brined olive drupes. Retrieved March 22, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved March 22, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved March 22, 2026, from [Link]
-
YouTube. (2020, December 9). Extraction, isolation, purification and structure elucidation for drug discovery. Retrieved March 22, 2026, from [Link]
-
University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 22, 2026, from [Link]
-
Natural Product Reports. (2018). The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research. Retrieved March 22, 2026, from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved March 22, 2026, from [Link]
-
ResearchGate. (n.d.). All new compounds NMR spectral data were provided as supplementary data. Retrieved March 22, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved March 22, 2026, from [Link]
-
ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved March 22, 2026, from [Link]
Sources
- 1. madbarn.com [madbarn.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The role of amyloid precursor protein processing by BACE1, the beta-secretase, in Alzheimer disease pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 8. Inhibition of β-Secretase in Vivo via Antibody Binding to Unique Loops (D and F) of BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. bpsbioscience.com [bpsbioscience.com]
